
3-(Difluoromethyl)pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group (CF2H) and the hydroxyl group (OH) on the pyridine ring makes this compound unique and of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyridin-4-ol can be achieved through various methods. One common approach involves the difluoromethylation of pyridin-4-ol. This process typically uses difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-(Difluoromethyl)pyridin-4-one, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)pyridin-4-ol has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes . This can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Difluoromethyl)pyridin-4-ol include other difluoromethylated pyridines and pyridinols, such as:
- 3-(Difluoromethyl)pyridine
- 4-(Difluoromethyl)pyridin-2-ol
- 2-(Difluoromethyl)pyridin-4-ol
Uniqueness
What sets this compound apart from these similar compounds is the specific positioning of the difluoromethyl and hydroxyl groups on the pyridine ring. This unique arrangement can influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H5F2NO |
|---|---|
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-3-9-2-1-5(4)10/h1-3,6H,(H,9,10) |
Clave InChI |
GGWIDQPQWUUBJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=C(C1=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


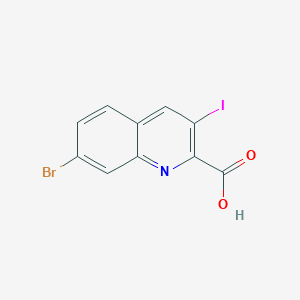
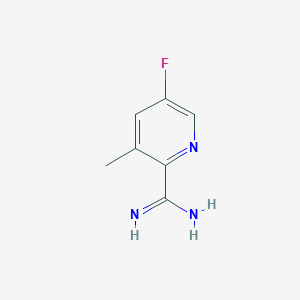
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
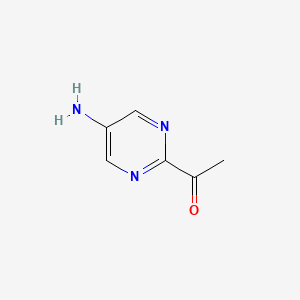
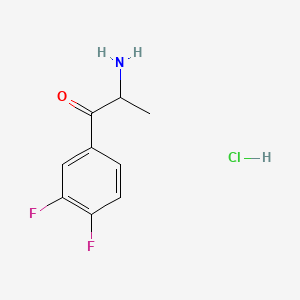
![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)
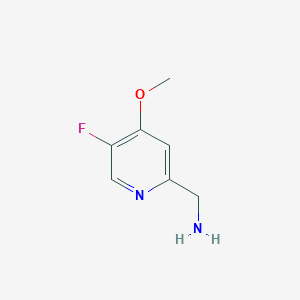
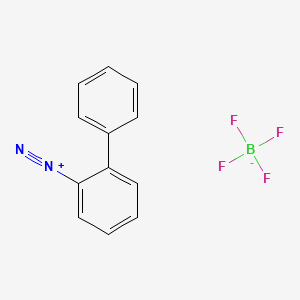
![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)



![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)
![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)
